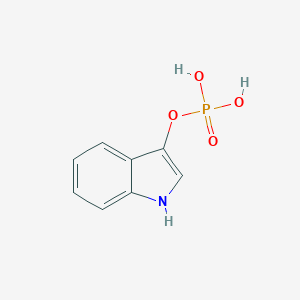
Indoxyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoxyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C8H8NO4P and its molecular weight is 213.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Assays
Indoxyl phosphate serves as a substrate in chemiluminescence assays that detect enzyme activity. These assays are crucial for:
- Immunoassays : Used for detecting specific proteins or antibodies.
- Receptor assays : Evaluating receptor-ligand interactions.
- Determination of leukocytes : Assessing protease activity linked to immune responses.
- Nucleic acid hybridization assays : Analyzing DNA/RNA interactions.
These applications are particularly valuable in clinical settings for analyzing body fluids like serum and urine, providing ultra-sensitive detection methods applicable in pharmaceutical and oncological research .
Clinical Implications
Indoxyl sulfate, a metabolite of this compound, has been implicated in various health conditions, especially chronic kidney disease (CKD). Its role includes:
- Cognitive Effects : Research indicates that indoxyl sulfate can induce anxiety-like and depression-like behaviors through neurochemical pathways involving GABA receptors and BDNF signaling .
- Cellular Apoptosis : Studies show that indoxyl sulfate induces apoptosis in mononuclear blood cells, highlighting its potential impact on immune function and overall health status .
- Mortality Correlation : Elevated levels of indoxyl sulfate in hemodialysis patients correlate with increased mortality rates, underscoring its significance as a biomarker for patient outcomes .
Environmental Applications
This compound is also relevant in environmental science, particularly in assessing water quality and pollution levels. Its detection can indicate the presence of organic pollutants and the overall health of aquatic ecosystems.
Case Study 1: Chemiluminescence Assays
A study utilized indoxyl substrates to develop chemiluminescent assays for enzyme detection. The results demonstrated high sensitivity in identifying enzyme activity across various biological samples, proving useful in both clinical diagnostics and environmental monitoring.
| Application | Enzyme Detected | Sensitivity Level |
|---|---|---|
| Immunoassay | Proteins/Antibodies | Ultra-sensitive |
| Receptor Assay | Ligand-Receptor | High |
| Nucleic Acid Assay | DNA/RNA Interaction | Very High |
Case Study 2: Health Outcomes in CKD
In a cohort study involving hemodialysis patients, researchers found that elevated serum levels of indoxyl sulfate were significantly associated with increased all-cause mortality and infectious events. This highlights the importance of monitoring indoxyl sulfate levels as part of patient management strategies.
| Patient Group | Serum Indoxyl Sulfate Level | Outcome |
|---|---|---|
| Hemodialysis Patients | High | Increased Mortality Risk |
| Control Group | Low | Normal Health Outcomes |
Propriétés
Numéro CAS |
13822-19-0 |
|---|---|
Formule moléculaire |
C8H8NO4P |
Poids moléculaire |
213.13 g/mol |
Nom IUPAC |
1H-indol-3-yl dihydrogen phosphate |
InChI |
InChI=1S/C8H8NO4P/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H2,10,11,12) |
Clé InChI |
JTNGEYANGCBZLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
Key on ui other cas no. |
13822-19-0 |
Synonymes |
indoxyl phosphate indoxyl phosphate, disodium salt indoxylphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















